High-Potency Inhibition of Human ACC1 Validated by Radiometric and Transcreener Assays
2-Acetamido-3,3-dimethylbutanoic acid exhibits sub-100 nM inhibitory activity against human Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis and a validated target for metabolic disorders and oncology [1]. In a radiometric assay assessing the incorporation of [14C]bicarbonate into [14C]malonyl-CoA, this compound demonstrated an IC50 of 27 nM [1]. In a separate orthogonal assay (Transcreener format), its IC50 was measured at 98 nM [1]. This potency profile is comparable to that of the established ACC inhibitor PF-05175157, which was reported with an IC50 of 27.0±2.7 nM against human ACC1 in similar assays .
| Evidence Dimension | Enzyme Inhibition Potency (IC50) against human ACC1 |
|---|---|
| Target Compound Data | IC50 = 27 nM (radiometric assay); IC50 = 98 nM (Transcreener assay) |
| Comparator Or Baseline | PF-05175157, IC50 = 27.0±2.7 nM against human ACC1 |
| Quantified Difference | Equivalent potency within the same range as a validated ACC1 inhibitor probe. |
| Conditions | Human recombinant ACC1 enzyme; [14C]bicarbonate radiometric assay and transcreener assay formats. |
Why This Matters
Procuring this specific compound provides a tool with quantifiable, low-nanomolar potency for studying ACC1-dependent pathways, ensuring experimental data is generated with a validated inhibitor.
- [1] BindingDB. BDBM50034371 CHEMBL3359265: IC50 for Acetyl-CoA carboxylase 1. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50034371 View Source
